3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Description
The compound contains several functional groups and structural features. It has a pyrido[2,3-d]pyrimidin-4(3H)-one group, a piperidin-4-yl group, and a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl group . These groups are common in many biologically active compounds and could potentially interact with various biological targets.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several rings and functional groups . The 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl group, for example, is a type of benzofuran, which is a fused ring system that contains a benzene ring fused to a furan ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple rings and functional groups could affect its solubility, stability, and reactivity.Scientific Research Applications
Synthesis of Pyrimidine Linked Pyrazole Heterocyclics
A study by Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics, highlighting their potential insecticidal and antibacterial applications. The synthesis involved microwave irradiation, indicating a focus on developing compounds with specific biological activities.
Novel Isoxazolines and Isoxazoles Derivatives Synthesis
Rahmouni et al. (2014) investigated the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. The study Rahmouni et al. (2014) detailed the chemical reactions and potential applications of these compounds, including their expected biological activities.
Anti-Inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) on the synthesis of novel compounds derived from visnaginone and khellinone demonstrated their potential as anti-inflammatory and analgesic agents. This study showcases the therapeutic potential of complex heterocyclic compounds.
Versatile Precursors for Novel Azines and Azolotriazines
Sanad and Mekky (2018) conducted a study on enaminone incorporating a dibromobenzofuran moiety, serving as versatile precursors for the synthesis of novel azines and azolotriazines. This research highlights the importance of complex heterocyclic compounds in developing new pharmaceuticals and materials.
Properties
IUPAC Name |
3-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-24(2)13-16-5-3-7-19(21(16)32-24)31-14-20(29)27-11-8-17(9-12-27)28-15-26-22-18(23(28)30)6-4-10-25-22/h3-7,10,15,17H,8-9,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHMIFKZRFGCDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)N4C=NC5=C(C4=O)C=CC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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